molecular formula C23H18FN3O4S2 B11080252 3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Cat. No.: B11080252
M. Wt: 483.5 g/mol
InChI Key: IAWZTMGENCUSTF-UHFFFAOYSA-N
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Description

3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the thiazinan ring, followed by the introduction of the fluorophenyl and thiophenyl groups. The final step involves the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and thiophenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinan derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

What sets 3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C23H18FN3O4S2

Molecular Weight

483.5 g/mol

IUPAC Name

3-[[2-(4-fluorophenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C23H18FN3O4S2/c24-15-6-8-16(9-7-15)26-23-27(13-18-5-2-10-32-18)20(28)12-19(33-23)21(29)25-17-4-1-3-14(11-17)22(30)31/h1-11,19H,12-13H2,(H,25,29)(H,30,31)

InChI Key

IAWZTMGENCUSTF-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=CS3)C(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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